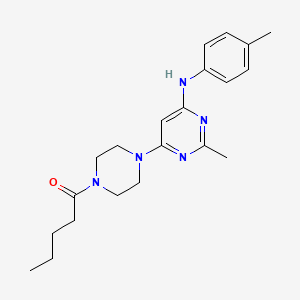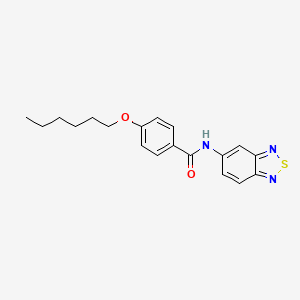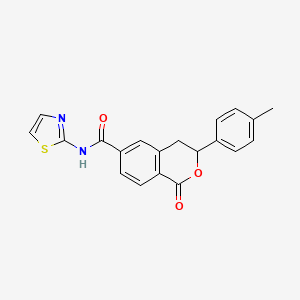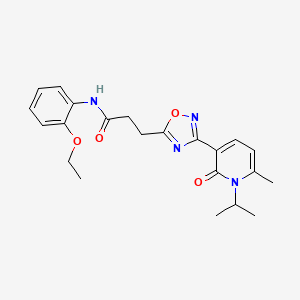
1-(4-(2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of ultrasonic-assisted synthesis, which has been shown to improve yields and reduce reaction times . The reaction conditions often include the use of catalysts such as copper(I) or nickel(II) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and high yields. The use of advanced technologies such as automated reactors and real-time monitoring systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-(2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as CDK2/cyclin A2, which play a crucial role in cell cycle regulation . This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one
- 1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)pentan-1-one
Uniqueness
Compared to similar compounds, 1-(4-(2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one stands out due to its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C21H29N5O |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]pentan-1-one |
InChI |
InChI=1S/C21H29N5O/c1-4-5-6-21(27)26-13-11-25(12-14-26)20-15-19(22-17(3)23-20)24-18-9-7-16(2)8-10-18/h7-10,15H,4-6,11-14H2,1-3H3,(H,22,23,24) |
InChI Key |
DTZAEJVQUVZBSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)NC3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-hydroxy-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid](/img/structure/B11323752.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323758.png)



![7-bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323806.png)
![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323808.png)
![N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B11323810.png)
![4-[(2-fluorobenzyl)sulfanyl]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11323812.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11323814.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323818.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11323819.png)
![7-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11323827.png)
![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11323836.png)
